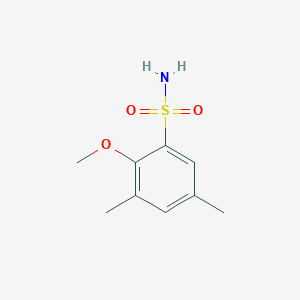
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
説明
4-(4-Methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving the appropriate precursors.
Functionalization: The carboxylic acid group is introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups at various positions on the thiazole and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidized derivatives such as ketones and aldehydes.
Reduced derivatives such as alcohols and amines.
Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used in the study of biological systems and the development of new therapeutic agents.
Medicine: The compound has potential applications in drug discovery and development. It can be used to create new drugs with improved efficacy and reduced side effects.
Industry: In material science, thiazole derivatives are used in the development of new materials with unique properties, such as enhanced stability and conductivity.
作用機序
The mechanism by which 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
類似化合物との比較
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Rifampicin: An antibiotic that contains a thiazole ring and is used to treat bacterial infections.
Thiazolidinediones: Used in the treatment of diabetes and contain a thiazole ring.
Uniqueness: 4-(4-Methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific structural features, which can lead to different biological activities and applications compared to other thiazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-8(14-4-11-5)6-2-10-3-7(6)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRUHJNDDVCTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


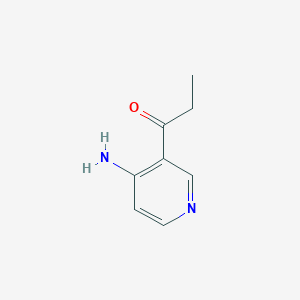
![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)
![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)
![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)
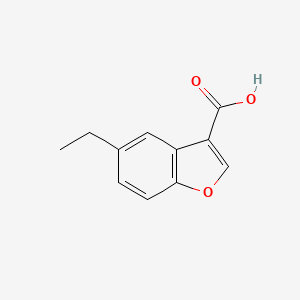
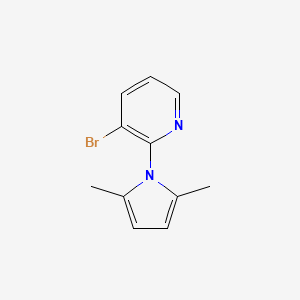
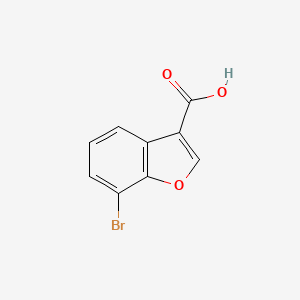
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)
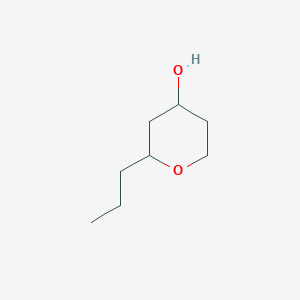
![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)
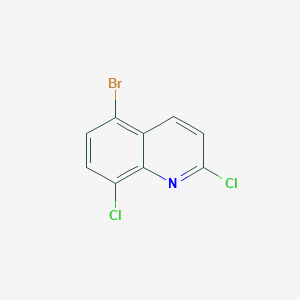
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)
![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)
